1-[3-(Trifluoromethyl)benzyl]piperazine
Overview
Description
1-[3-(Trifluoromethyl)benzyl]piperazine is a heterocyclic organic compound . It has the molecular formula C12H15F3N2 .
Molecular Structure Analysis
The molecular structure of 1-[3-(Trifluoromethyl)benzyl]piperazine consists of a piperazine ring with a benzyl group attached, which has a trifluoromethyl group (-CF3) at the 3-position . The molecular weight is 244.26 .Physical And Chemical Properties Analysis
1-[3-(Trifluoromethyl)benzyl]piperazine has a refractive index of 1.490 and a density of 1.179 g/mL at 25 °C . It has a boiling point of 89-91 °C at 0.05 mmHg .Scientific Research Applications
Therapeutic Applications
- Antipsychotic, Antidepressant, and Anxiolytic Drugs: Piperazine derivatives, including 1-[3-(Trifluoromethyl)benzyl]piperazine, have been studied for their central pharmacological activity. They are involved in the activation of the monoamine pathway, leading to potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Biochemical Research
- Study of Piperazine Derivatives' Properties: Research on piperazine derivatives, including 1-[3-(Trifluoromethyl)benzyl]piperazine, has expanded to understand their chemical properties and reactivity, which is crucial in drug development and biochemical studies (de Boer et al., 2001).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activity: A series of novel 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives demonstrated significant antimicrobial and antioxidant activities, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2011).
Structural and Molecular Studies
- Crystal Structure Analysis: Studies on the crystal structures of compounds containing 1-[3-(Trifluoromethyl)benzyl]piperazine have been conducted to understand their molecular arrangements and properties, aiding in the development of new pharmaceuticals (Petrus et al., 2012).
Synthesis and Characterization
- Synthetic Approaches for Drug Discovery: Research has been dedicated to the synthesis of 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives for use in drug discovery, exploring various synthetic routes and characterizations (Sánchez-Roselló et al., 2014).
Molecular Docking and Antiviral Studies
- Molecular Docking for Antiviral Activity: Studies involving molecular docking of 1-[3-(Trifluoromethyl)benzyl]piperazine derivatives have been conducted to explore their potential antiviral activities, providing valuable insights for the development of new antiviral drugs (Patil et al., 2021)
Safety And Hazards
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQPHHEFKTLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366194 | |
Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)benzyl]piperazine | |
CAS RN |
55513-16-1 | |
Record name | 1-[3-(Trifluoromethyl)benzyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(Trifluoromethyl)benzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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